[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine
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Overview
Description
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound features a unique structure combining an oxazole ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 3,5-dimethylisoxazole with thiophene-2-carbaldehyde in the presence of a suitable base . The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole and thiophene rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can be compared with other similar compounds, such as:
(Dimethyl-1,2-oxazol-4-yl)methylamine: This compound has a similar oxazole ring but differs in the substituent on the amine group.
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound features a sulfonyl group attached to the oxazole ring, leading to different chemical and biological properties.
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate: This compound contains a similar oxazole ring but with different substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H14N2OS/c1-8-11(9(2)14-13-8)7-12-6-10-4-3-5-15-10/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
HNILLQKCAZICAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2=CC=CS2 |
Origin of Product |
United States |
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